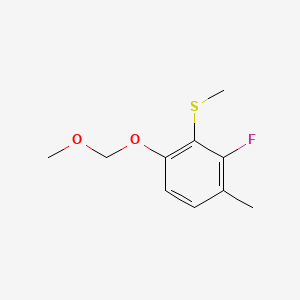
(2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane: is an organic compound with a complex structure that includes a fluorine atom, methoxymethoxy group, and a methylsulfane group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:
Halogenation: Introduction of the fluorine atom onto the phenyl ring.
Methoxymethoxylation: Addition of the methoxymethoxy group.
Methylation: Introduction of the methyl group.
Sulfanylation: Attachment of the methylsulfane group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfane group to sulfoxide or sulfone.
Reduction: Reduction of the fluorine atom or other substituents.
Substitution: Replacement of the methoxymethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-6-methoxyphenyl)(methyl)sulfane: Similar structure but lacks the methoxymethoxy group.
(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane: Similar structure but lacks the methyl group on the phenyl ring.
Properties
Molecular Formula |
C10H13FO2S |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-fluoro-1-(methoxymethoxy)-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C10H13FO2S/c1-7-4-5-8(13-6-12-2)10(14-3)9(7)11/h4-5H,6H2,1-3H3 |
InChI Key |
CYLFDRPPLTUUOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCOC)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















